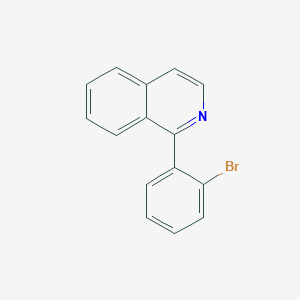

1-(2-Bromophenyl)isoquinoline

Overview

Description

1-(2-Bromophenyl)isoquinoline is a chemical compound with the molecular formula C15H10BrN . It has an average mass of 284.151 Da and a mono-isotopic mass of 282.999664 Da .

Molecular Structure Analysis

The molecular structure of 1-(2-Bromophenyl)isoquinoline is characterized by a benzene ring fused to a pyridine ring . The nitrogen atom’s location differs in the two molecules .Chemical Reactions Analysis

While specific chemical reactions involving 1-(2-Bromophenyl)isoquinoline are not available, isoquinolines can undergo various reactions. For instance, a copper(I)-catalyzed tandem reaction of 2-bromoaryl ketones, terminal alkynes, and CH3CN can efficiently produce densely functionalized isoquinolines .Physical And Chemical Properties Analysis

1-(2-Bromophenyl)isoquinoline has a molecular weight of 284.15 . It has a boiling point of 380.8±22.0℃ at 760 mmHg . The compound should be stored in a tightly closed container, in a cool and dry place .Scientific Research Applications

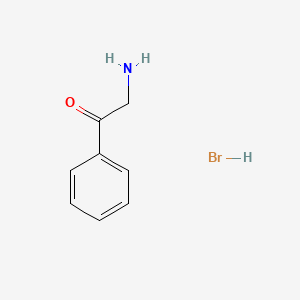

Synthesis of Complex Heterocyclic Compounds

1-(2-Bromophenyl)isoquinoline has been utilized in the synthesis of complex heterocyclic compounds, which are significant in medicinal chemistry and material science. For instance, it played a role in the total syntheses of Telisatin A, Telisatin B, and Lettowianthine, where 1-(2-bromophenyl)-5,6-dihydropyrrolo[2,1-a]isoquinoline-2,3-dione derivatives were obtained through a specific treatment involving oxalyl chloride and triethylamine. These derivatives were then used in radical cyclisation to yield the final products (Nimgirawath & Udomputtimekakul, 2009).

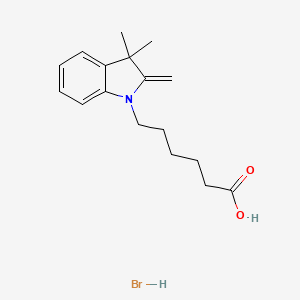

Development of Isoquinoline Derivatives

Research has also focused on the development of various isoquinoline derivatives using 1-(2-Bromophenyl)isoquinoline as a starting material. An example of this is the synthesis of pyrazolo[5,1-a]isoquinolines, achieved through palladium-catalyzed Sonogashira coupling of terminal alkynes with 5-(2-bromophenyl)-1H-pyrazoles, followed by 6-endo intramolecular alkyne hydroamination (Fan et al., 2015).

Formation of Tetracyclic Isoquinoline Derivatives

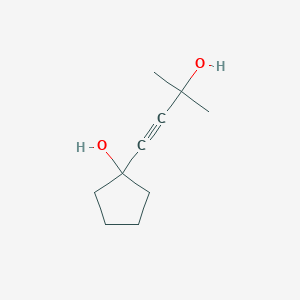

The formation of tetracyclic isoquinoline derivatives using 1-(2-Bromophenyl)isoquinoline has been reported. This was achieved by treating specific oxazolidinone derivatives with LDA in THF, which initiated a domino rearrangement sequence leading to the assembly of a tetracyclic cyclopentaoxazolo[3,2-b]isoquinolin-6-one derivative (Roydhouse & Walton, 2007).

Synthesis of Indoles and Other Heterocycles

Additionally, 1-(2-Bromophenyl)isoquinoline has been used in the synthesis of various indoles and other heterocycles. This includes the synthesis of 6-aminoindolo[2,1-a]isoquinoline-5-carbonitriles by treating 2-(2-bromophenyl)-1H-indoles with propanedinitrile in the presence of a catalytic amount of CuBr and K2CO3 in DMSO (Kobayashi et al., 2015).

Safety and Hazards

Mechanism of Action

Target of Action

1-(2-Bromophenyl)isoquinoline is a derivative of isoquinoline, a class of organic compounds known as isoquinolones and derivatives . These are aromatic polycyclic compounds containing a ketone bearing isoquinoline moiety .

Mode of Action

Isoquinoline derivatives are known to interact with their targets in a variety of ways, often involving the formation of covalent bonds or intermolecular forces . The bromophenyl group in 1-(2-Bromophenyl)isoquinoline could potentially enhance its reactivity or binding affinity to its targets .

Biochemical Pathways

Isoquinoline derivatives can affect a variety of biochemical pathways, depending on their specific structures and targets . For instance, some isoquinoline derivatives have been found to exhibit anticancer activity by inducing cell cycle arrest and apoptosis in cancer cells . .

Pharmacokinetics

The bromophenyl group could potentially influence these properties by affecting the compound’s lipophilicity, stability, or interactions with metabolic enzymes .

Result of Action

Isoquinoline derivatives have been found to exhibit a variety of biological activities, including anticancer, analgesic, and neuroprotective effects . The bromophenyl group in 1-(2-Bromophenyl)isoquinoline could potentially enhance these effects or confer additional activities .

Action Environment

The action, efficacy, and stability of 1-(2-Bromophenyl)isoquinoline could be influenced by various environmental factors, such as pH, temperature, and the presence of other molecules . For instance, the bromophenyl group could potentially enhance the compound’s stability or reactivity under certain conditions .

properties

IUPAC Name |

1-(2-bromophenyl)isoquinoline | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H10BrN/c16-14-8-4-3-7-13(14)15-12-6-2-1-5-11(12)9-10-17-15/h1-10H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SJBAPHJRDIIHMB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=CN=C2C3=CC=CC=C3Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H10BrN | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70464857 | |

| Record name | 1-(2-bromophenyl)isoquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70464857 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

284.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(2-Bromophenyl)isoquinoline | |

CAS RN |

380427-61-2 | |

| Record name | 1-(2-bromophenyl)isoquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70464857 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-(1,4-Dioxa-8-azaspiro[4.5]decan-8-yl)aniline](/img/structure/B3051956.png)

![Ethyl 4-[[3-[5-(4-chlorophenyl)furan-2-yl]-2-[(4-ethoxycarbonylphenyl)carbamoyl]prop-2-enoyl]amino]benzoate](/img/structure/B3051957.png)

![7-chloro-1H-imidazo[4,5-b]pyridin-5-amine](/img/structure/B3051963.png)

![4-Hydrazinyl-5-(4-methylphenyl)thieno[2,3-d]pyrimidine](/img/structure/B3051968.png)